molecular formula C10H18O4 B14611046 4-(Acetyloxy)octanoic acid CAS No. 60121-03-1

4-(Acetyloxy)octanoic acid

Cat. No.: B14611046
CAS No.: 60121-03-1
M. Wt: 202.25 g/mol
InChI Key: DNRSQNCILTYJNH-UHFFFAOYSA-N
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Description

4-(Acetyloxy)octanoic acid is an organic compound characterized by the presence of an acetyloxy group attached to the fourth carbon of an octanoic acid chain. This compound is a derivative of octanoic acid, a medium-chain fatty acid with the formula C₈H₁₆O₂ .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Acetyloxy)octanoic acid typically involves the acetylation of 4-hydroxyoctanoic acid. This can be achieved using acetyl chloride in the presence of a base like triethylamine . Another method involves the use of acetic anhydride with a catalyst such as pyridine and a bit of DMAP (4-dimethylaminopyridine) . These reactions are carried out under mild conditions to ensure the selective acetylation of the hydroxyl group.

Industrial Production Methods

Industrial production of this compound may involve similar acetylation processes but on a larger scale. The choice of reagents and conditions would be optimized for cost-effectiveness and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Acetyloxy)octanoic acid can undergo various chemical reactions, including:

    Hydrolysis: The acetyloxy group can be hydrolyzed to yield 4-hydroxyoctanoic acid and acetic acid.

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the acetyloxy group to an alcohol group, yielding 4-hydroxyoctanoic acid.

Common Reagents and Conditions

    Hydrolysis: Sodium hydroxide (NaOH) or hydrochloric acid (HCl) can be used as reagents.

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are common oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used for reduction reactions.

Major Products Formed

    Hydrolysis: 4-Hydroxyoctanoic acid and acetic acid.

    Oxidation: Ketones or carboxylic acids.

    Reduction: 4-Hydroxyoctanoic acid.

Scientific Research Applications

4-(Acetyloxy)octanoic acid has various applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Acetyloxy)octanoic acid involves its interaction with biological molecules. The acetyloxy group can be hydrolyzed to release acetic acid, which can participate in various metabolic pathways. The octanoic acid moiety can be metabolized by enzymes involved in fatty acid oxidation, contributing to energy production and other cellular processes .

Comparison with Similar Compounds

4-(Acetyloxy)octanoic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its acetyloxy group, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

CAS No.

60121-03-1

Molecular Formula

C10H18O4

Molecular Weight

202.25 g/mol

IUPAC Name

4-acetyloxyoctanoic acid

InChI

InChI=1S/C10H18O4/c1-3-4-5-9(14-8(2)11)6-7-10(12)13/h9H,3-7H2,1-2H3,(H,12,13)

InChI Key

DNRSQNCILTYJNH-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CCC(=O)O)OC(=O)C

Origin of Product

United States

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